N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a complex organic compound with the molecular formula C19H17BrF3NO This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylcyclopentyl group attached to a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves multi-step organic reactions. One common method includes the bromination of 2-(trifluoromethyl)aniline followed by formylation and subsequent cyclopentylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, while the formamide moiety may participate in hydrogen bonding or other interactions. These combined effects contribute to the compound’s overall activity and efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenylcyclopentyl group.
5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide: Contains a benzamide moiety and a fluorine atom in place of the formamide group.
Uniqueness
N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is unique due to the combination of its bromine, trifluoromethyl, and phenylcyclopentyl groups. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUVCBDPRWSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.